molecular formula C18H22N2O5 B2795526 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034266-91-4

2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2795526
CAS No.: 2034266-91-4
M. Wt: 346.383
InChI Key: QPDWYJHGECEHRT-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a benzamide core, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Pyridinone Moiety: The pyridinone moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridinone derivative with the benzamide intermediate.

    Final Coupling: The final step involves coupling the intermediate with an ethylamine derivative to form the complete structure. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinone groups could play a role in binding to the active site of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the pyridinone moiety, making it less complex.

    4-Methoxy-6-methyl-2-oxopyridine:

    N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Similar but without the dimethoxy groups, which may affect its reactivity and biological activity.

Uniqueness

2,3-Dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and pyridinone groups allows for a wide range of chemical modifications and interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-12-10-13(23-2)11-16(21)20(12)9-8-19-18(22)14-6-5-7-15(24-3)17(14)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDWYJHGECEHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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